N-(4-hydroxyphenyl)-3-nitrobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12-6-4-10(5-7-12)14-13(17)9-2-1-3-11(8-9)15(18)19/h1-8,16H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMFVSAMUVRYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of N-(4-hydroxyphenyl)-3-nitrobenzamide
The following technical guide provides an in-depth analysis of N-(4-hydroxyphenyl)-3-nitrobenzamide , a significant nitrobenzanilide derivative utilized in medicinal chemistry as a structural scaffold and synthetic intermediate.
Chemical Class: Nitrobenzanilide | CAS Registry Number: 313241-45-1[1][2][3]
Executive Summary
This compound is a functionalized benzanilide characterized by a 3-nitrobenzoyl moiety coupled to a 4-aminophenol core. As a member of the nitrobenzanilide class, it serves as a critical pharmacophore scaffold in drug discovery, particularly for fragment-based design targeting kinase inhibition and antimicrobial pathways. Its structure combines an electron-withdrawing nitro group (a potential metabolic handle for bioreduction) with a phenolic hydroxyl group (a versatile hydrogen-bond donor/acceptor), making it an ideal probe for Structure-Activity Relationship (SAR) studies.
This guide details the compound's physicochemical profile, validated synthesis protocols, and analytical characterization standards for researchers in pharmaceutical development.
Chemical Identity & Structural Analysis[4][5]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 3'-Nitro-4-hydroxybenzanilide; 3-Nitro-N-(p-hydroxyphenyl)benzamide |
| CAS Number | 313241-45-1 |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 g/mol |
| SMILES | O=c1cccc(C(=O)Nc2ccc(O)cc2)c1 |
| InChIKey | NWXCZYPMZYAQIL-UHFFFAOYSA-N |
Structural Pharmacophore Map
The molecule consists of two aromatic rings linked by an amide bond. The A-ring (benzoyl) bears a meta-nitro group, inducing strong electron-withdrawing effects that influence the amide bond's stability and the molecule's overall dipole moment. The B-ring (aniline) contains a para-hydroxyl group, essential for ligand-target interactions via hydrogen bonding.
Physicochemical Properties
Understanding the physicochemical landscape is vital for predicting bioavailability and formulation stability.
| Property | Value (Predicted/Exp.) | Significance in Drug Design |
| LogP (Octanol/Water) | 2.3 ± 0.4 | Moderate lipophilicity; likely membrane-permeable (Lipinski compliant). |
| pKa (Phenolic OH) | ~9.8 | Ionized at basic pH; neutral at physiological pH (7.4). |
| pKa (Amide NH) | ~14.5 | Very weak acid; remains neutral under physiological conditions. |
| Topological Polar Surface Area (TPSA) | 95.2 Ų | Suggests good intestinal absorption (<140 Ų). |
| H-Bond Donors | 2 (Amide NH, Phenol OH) | Critical for binding site interactions. |
| H-Bond Acceptors | 4 (Nitro O, Carbonyl O) | Facilitates solvation and receptor binding. |
Synthesis & Manufacturing Protocol
Synthetic Pathway (Schotten-Baumann Acylation)
The most robust synthesis involves the acylation of 4-aminophenol with 3-nitrobenzoyl chloride. This method is preferred over direct carboxylic acid coupling (using EDC/HOBt) due to higher yields and simpler purification.
Detailed Experimental Procedure
Reagents:
-
3-Nitrobenzoyl chloride (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Protocol:
-
Preparation: Dissolve 4-aminophenol (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add a solution of 3-nitrobenzoyl chloride (10 mmol) in THF (20 mL) over 30 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).
-
Quenching: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.
-
Purification: Filter the precipitate. Wash efficiently with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and cold water.
-
Recrystallization: Recrystallize from Ethanol/Water to yield yellow/off-white needles.
Yield: Typically 85–92%.
Biological Profile & Applications
While specific high-throughput screening data for this exact isomer is proprietary in many databases, its structural class dictates its biological utility.
Structure-Activity Relationship (SAR) Context
-
Kinase Inhibition: The benzamide scaffold is a privileged structure in kinase inhibitors (e.g., Imatinib). The 3-nitro group mimics the steric and electronic properties of sulfonamides or halogens found in active drugs.
-
Antimicrobial Activity: Structural analogs of Niclosamide (a salicylanilide) exhibit potent antibacterial activity by uncoupling oxidative phosphorylation. This compound retains the essential amide linker and phenolic proton, suggesting potential protonophore activity.
-
Metabolic Probe: The nitro group is susceptible to reduction by nitroreductases (NTRs) in hypoxic tumor environments, converting it to an amine. This makes the compound a potential hypoxia-activated prodrug or imaging probe.
Toxicity & Safety
-
Nitroaromatics: Generally possess potential for mutagenicity (Ames positive) due to nitro-reduction metabolites. Handle with care.
-
Phenols: Can be skin irritants and sensitizers.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted spectral standards.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 10.4 ppm (s, 1H): Amide -NH - (Downfield due to electron-withdrawing nitro group).
-
δ 9.3 ppm (s, 1H): Phenolic -OH .
-
δ 8.7 ppm (t, 1H): H-2 on benzoyl ring (Between nitro and carbonyl).
-
δ 8.4 ppm (d, 1H): H-4 on benzoyl ring (Ortho to nitro).
-
δ 8.3 ppm (d, 1H): H-6 on benzoyl ring (Ortho to carbonyl).
-
δ 7.8 ppm (t, 1H): H-5 on benzoyl ring (Meta to both).
-
δ 7.5 ppm (d, 2H): H-2'/6' on aniline ring (Ortho to amide).
-
δ 6.7 ppm (d, 2H): H-3'/5' on aniline ring (Ortho to hydroxyl).
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 259.07 m/z.
-
Negative Mode: [M-H]⁻ = 257.06 m/z (Preferred due to phenolic proton).
-
Fragmentation: Loss of the nitro group (-46 Da) and cleavage of the amide bond are characteristic pathways.
References
-
PubChem Compound Summary. this compound (CID 5136620). National Center for Biotechnology Information (2025). Link
-
Sigma-Aldrich. this compound Product Specification. Merck KGaA. Link
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Reference for Schotten-Baumann mechanism).
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Reference for LogP/Solubility analysis).
Sources
- 1. 851814-15-8,4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 851814-15-8,4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 18102 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Compound N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide - Chemdiv [chemdiv.com]
- 5. mdpi.com [mdpi.com]
molecular weight and formula of N-(4-hydroxyphenyl)-3-nitrobenzamide
Topic: Molecular Weight and Formula of N-(4-hydroxyphenyl)-3-nitrobenzamide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Physicochemical Characterization, Synthetic Architecture, and Structural Validation[1]
Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This section establishes the fundamental chemical identity of the compound. Unlike its para-nitro isomer (often investigated for specific polymer applications), the meta-nitro variant serves as a distinct pharmacophore scaffold in medicinal chemistry, particularly in the exploration of antimicrobial and anti-inflammatory benzanilides.
Molecular Specifications
| Property | Value | Technical Note |
| Chemical Name | This compound | IUPAC nomenclature |
| CAS Registry Number | 313241-45-1 | Distinct from 4-nitro isomer (13160-56-0) |
| Molecular Formula | Confirmed via elemental composition | |
| Molecular Weight | 258.23 g/mol | Average mass (Standard Atomic Weights) |
| Monoisotopic Mass | 258.0641 Da | Critical for High-Res Mass Spectrometry (HRMS) |
| SMILES | c1cc(ccc1NC(=O)c2cccc(c2)[O-])O | Useful for cheminformatics/docking |
| Appearance | Yellow to pale-brown solid | Nitro groups typically impart yellow coloration |
Calculated Drug-Likeness (Lipinski Parameters)
-
LogP (Predicted): ~2.3 – 2.5 (Indicates moderate lipophilicity, suitable for membrane permeability).
-
H-Bond Donors: 2 (Amide NH, Phenolic OH).
-
H-Bond Acceptors: 4 (Amide O, Nitro O x2, Phenolic O).
-
TPSA (Topological Polar Surface Area): ~95 Ų. (Well within the <140 Ų threshold for cellular permeability).
Synthetic Architecture
The synthesis of this compound relies on a nucleophilic acyl substitution. The choice of reagents is critical: 3-nitrobenzoyl chloride is selected over the carboxylic acid to drive the reaction to completion without requiring high-temperature dehydration, which could oxidize the sensitive phenolic moiety.
Reaction Logic
The reaction proceeds via a Schotten-Baumann type mechanism. The nucleophilic amine (4-aminophenol) attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base (Triethylamine or Pyridine) is strictly required to scavenge the liberated Hydrogen Chloride (HCl), driving the equilibrium forward and preventing the protonation of the amine reactant.
Synthetic Pathway Diagram
Caption: Figure 1. Nucleophilic acyl substitution pathway. The base prevents acid-catalyzed amine deactivation.
Experimental Protocol
Safety Warning: 3-nitrobenzoyl chloride is a lachrymator and corrosive. Perform all steps in a fume hood.
Materials
-
Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 4-Aminophenol (1.0 eq), Triethylamine (TEA, 1.2 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Purification: Ethanol (for recrystallization), 1M HCl, Saturated NaHCO₃.
Step-by-Step Methodology
-
Preparation of Nucleophile:
-
Dissolve 4-aminophenol (10 mmol) in anhydrous DCM (25 mL) in a round-bottom flask.
-
Add Triethylamine (12 mmol) to the solution. Stir until homogenous. Note: The base is added before the acid chloride to ensure immediate neutralization of acid.
-
-
Acylation (The Critical Step):
-
Cool the solution to 0°C (ice bath) to control the exotherm.
-
Dissolve 3-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) separately.
-
Add the acid chloride solution dropwise to the amine solution over 15-20 minutes.
-
Rationale: Slow addition prevents localized heating and suppresses the formation of di-acylated byproducts (O-acylation of the phenol).
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature and stir for 3-5 hours.
-
Validation: Monitor via TLC (Mobile phase: 50% Ethyl Acetate / Hexane). The starting amine spot (polar) should disappear, replaced by a less polar product spot.
-
-
Work-up:
-
Dilute reaction mixture with additional DCM.
-
Wash 1: 1M HCl (removes unreacted amine and TEA).
-
Wash 2: Saturated NaHCO₃ (hydrolyzes and removes unreacted acid chloride).
-
Wash 3: Brine (drying).
-
Dry organic layer over anhydrous
, filter, and evaporate solvent.
-
-
Purification:
-
Recrystallize the crude yellow solid from hot Ethanol.
-
Filter and dry under vacuum.[1]
-
Analytical Validation (Self-Validating Systems)
To confirm the synthesis of the correct isomer and ensure no O-acylation occurred, the following analytical signatures must be verified.
Mass Spectrometry (ESI-MS)
-
Target Ion: Look for
peak at 259.23 m/z or at 257.23 m/z (negative mode is often more sensitive for phenols). -
Isotope Pattern: A distinct M+1 peak at ~14% intensity (due to 13 carbons).
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-
| Proton Group | Approx.[1][2][3] Shift ( | Multiplicity | Diagnostic Value |
| Amide -NH | 10.2 - 10.5 | Singlet (Broad) | Confirms amide bond formation. |
| Phenolic -OH | 9.2 - 9.5 | Singlet | Critical: Presence confirms O-acylation did not occur. |
| H-2 (Benzoyl) | 8.7 - 8.9 | Singlet (t) | Characteristic isolated proton between Nitro and Carbonyl. |
| H-4, H-6 (Benzoyl) | 8.3 - 8.5 | Doublets | Deshielded by Nitro group. |
| H-5 (Benzoyl) | 7.7 - 7.9 | Triplet | The meta coupling pattern. |
| Phenol Ring | 6.7 - 7.6 | AA'BB' System | Typical para-substituted aromatic pattern. |
Validation Workflow Diagram
Caption: Figure 2. Analytical decision tree for structural confirmation.
References
-
PubChem. (n.d.).[4][3] Compound Summary: this compound.[5][6] National Library of Medicine. Retrieved from [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on amide synthesis mechanisms).
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. (Context for physicochemical properties).
Sources
- 1. N-(4-Hydroxyphenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Hydroxy-4-nitrobenzimidamide | C7H7N3O3 | CID 3825473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-hydroxyphenyl)-4-nitrobenzamide | C13H10N2O4 | CID 5136620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-313241-45-1 - Thoreauchem [thoreauchem.com]
- 6. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
Solubility Profile & Characterization Strategy: N-(4-hydroxyphenyl)-3-nitrobenzamide
Executive Summary
This guide details the physicochemical behavior and solubility profiling of N-(4-hydroxyphenyl)-3-nitrobenzamide (CAS: 313241-45-1).[1][2] As a benzanilide derivative featuring both a hydrogen-bond donor (phenolic -OH) and a strong electron-withdrawing acceptor (nitro group), this molecule presents specific solvation challenges.[1][2] While highly soluble in dipolar aprotic solvents (DMSO), it exhibits a steep "solubility cliff" upon dilution into aqueous media, often leading to precipitation (crash-out) in biological assays.[1] This document provides the theoretical framework and validated experimental protocols to accurately determine its solubility limits.
Physicochemical Characterization
To understand the solubility profile, we must first analyze the structural determinants of the molecule.
Structural Analysis (Structure-Property Relationship)
The molecule consists of two aromatic rings linked by an amide bond.[1][2]
-
Ring A (3-Nitrobenzoyl): The meta-nitro group is electron-withdrawing, reducing the electron density of the aromatic ring and the amide nitrogen.
-
Ring B (4-Hydroxyphenyl): The para-hydroxyl group is a weak acid (pKa ~9.8–10.2).[1][2]
-
Amide Linkage: Acts as a rigid linker.[2] The trans conformation is energetically favored.
Expert Insight (Lattice Energy): Unlike its para-nitro isomer, the 3-nitro (meta) substitution disrupts molecular symmetry.[1][2] This typically prevents optimal crystal packing, resulting in slightly lower lattice energy and consequently higher solubility compared to the 4-nitro analog.
Predicted Solubility Parameters
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~2.3 – 2.8 | Moderately lipophilic.[1][2] Permeable but aqueous-limited.[1][2] |
| pKa (Phenolic -OH) | ~9.9 | Neutral at physiological pH (7.4); anionic at pH > 10.[1][2] |
| Solubility (DMSO) | > 50 mM | High.[1][2] DMSO disrupts intermolecular H-bonds.[1][2] |
| Solubility (Water, pH 7.4) | < 100 µM | Low.[2] Driven by the hydrophobic effect of aromatic rings. |
The DMSO Paradox & Cosolvency
A critical error in handling this compound is assuming that a clear DMSO stock solution guarantees solubility in the final assay buffer.
The "Crash-Out" Mechanism
When a DMSO stock (e.g., 10 mM) is diluted into water (e.g., to 1% DMSO final), the solvent environment changes drastically:
-
Dielectric Shift: The dielectric constant drops, increasing the energy penalty for exposing the hydrophobic aromatic rings to water.
-
Hydration Shell Failure: Water molecules form an ordered "cage" (clathrate-like structure) around the hydrophobic regions (entropic penalty).[1][2]
-
Nucleation: If the concentration exceeds the thermodynamic solubility limit (
), the compound aggregates and precipitates.
The Log-Linear Solubilization Model (Yalkowsky)
The solubility in a mixed solvent system (DMSO/Water) generally follows the Yalkowsky log-linear model [1]:
[1][2]- : Solubility in mixture[3][4]
- : Intrinsic aqueous solubility[2]
- : Solubilization power of the cosolvent (typically ~3.0 for DMSO/non-polar drugs)
- : Volume fraction of cosolvent[3]
Implication: A linear decrease in DMSO concentration results in an exponential decrease in solubility.[2]
Experimental Protocols
Two distinct protocols are required: Kinetic Solubility (for screening) and Thermodynamic Solubility (for formulation/lead optimization).[1][2][5]
Workflow Visualization
The following diagram outlines the decision process for selecting the correct assay.
Figure 1: Decision tree for selecting Kinetic vs. Thermodynamic solubility workflows.
Protocol A: Kinetic Solubility (Nephelometry)
Purpose: Rapidly determine the concentration at which the compound precipitates from a DMSO stock when diluted into buffer.
Materials:
Step-by-Step Procedure:
-
Preparation: Dispense 190 µL of PBS into plate wells.
-
Spiking: Add DMSO stock in increasing volumes to separate wells to achieve final concentrations of 1, 3, 10, 30, and 100 µM. (Maintain constant DMSO % if possible, or keep <2%).
-
Incubation: Shake plate at 600 rpm for 90 minutes at 25°C [2].
-
Readout: Measure light scattering (Nephelometry) or Optical Density at 620 nm (turbidity).
-
Analysis: The "Solubility Limit" is the concentration where the signal deviates from the baseline (buffer control) by >3 standard deviations.
Protocol B: Thermodynamic Solubility (Shake-Flask)
Purpose: Determine the absolute equilibrium solubility (
Materials:
-
PBS Buffer (pH 7.[2][6]4) and pH 1.2 (SGF) / pH 6.8 (SIF) if oral profiling is needed.[1][2]
-
0.45 µm PVDF syringe filters (saturated).
Step-by-Step Procedure:
-
Supersaturation: Weigh ~2 mg of solid compound into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of buffer. (Ensure excess solid remains visible; if it dissolves, add more solid).
-
Equilibration: Cap tightly and place on an orbital shaker (or rotator) at 25°C for 24 to 48 hours [3].
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 mins.
-
Critical Step: Filter the supernatant using a pre-saturated filter (discard the first 200 µL of filtrate to prevent drug adsorption to the filter membrane).
-
-
Quantification:
Data Analysis & Interpretation
Calculating Solubility
For the Thermodynamic method, calculate the concentration (
The pH-Solubility Profile
Because of the phenolic hydroxyl (pKa ~9.9), the solubility will be pH-dependent according to the Henderson-Hasselbalch equation for weak acids:
[1][2]-
At pH 1.2 - 7.4: The molecule is neutral.[1][2] Solubility =
(Intrinsic).[1][2] -
At pH > 9.0: Ionization occurs.[2] Solubility increases exponentially.[2]
-
Warning: Do not rely on high-pH solubility data for physiological assays (pH 7.4).
Troubleshooting "Crash-Out" in Bioassays
If the compound precipitates in your cell assay (cloudy wells):
-
Reduce Stock Concentration: Switch from 10 mM to 1 mM stock to reduce the volume of DMSO required.
-
Intermediate Dilution: Perform a "step-down" dilution.
References
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker.[2]
-
AxisPharm. Kinetic Solubility Assays Protocol. (Standard industry protocol for nephelometry).
-
World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for BCS classification. (The "Gold Standard" Shake-Flask method).[1][2]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. N-(4-hydroxyphenyl)-4-nitrobenzamide | C13H10N2O4 | CID 5136620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cosolvency and deviations from log-linear solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters [sites.ualberta.ca]
- 5. enamine.net [enamine.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to the Theoretical Mechanism of Action of N-(4-hydroxyphenyl)-3-nitrobenzamide
Abstract
N-(4-hydroxyphenyl)-3-nitrobenzamide is a synthetic molecule featuring a 3-nitrobenzamide core linked to a 4-hydroxyphenyl group. While direct comprehensive studies on this specific molecule are not extensively documented in publicly available literature, its structural components suggest several plausible and compelling theoretical mechanisms of action. This guide synthesizes information from research on analogous compounds to propose potential biological activities, focusing on its prospects as a therapeutic agent. We will explore potential mechanisms including, but not limited to, PARP inhibition, anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future investigation of this compound.
Introduction: Deconstructing this compound
The structure of this compound combines two key pharmacophores: the 3-nitrobenzamide moiety and the N-(4-hydroxyphenyl)acetamide-like group. This unique combination suggests a potential for multi-target activity. The 3-nitrobenzamide portion is a known structural motif in early PARP inhibitors, while the hydroxyphenyl group is present in compounds with demonstrated antioxidant and anti-inflammatory properties.[1][2] This guide will dissect the probable contributions of each structural component to the overall theoretical mechanism of action.
Proposed Mechanism of Action 1: PARP Inhibition and Potential for Anticancer Activity
A significant body of research has identified 3-nitrobenzamide and its derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1]
The Principle of Synthetic Lethality
In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[1] During DNA replication, these SSBs are converted into toxic double-strand breaks. In the absence of a functional homologous recombination pathway (due to BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as "synthetic lethality".[1]
Given that this compound contains the 3-nitrobenzamide core, it is plausible that it could function as a PARP inhibitor. The 4-hydroxyphenyl substitution may influence the compound's potency and selectivity for different PARP isoforms.
Visualizing the PARP Inhibition Pathway
Caption: Proposed mechanism of synthetic lethality via PARP inhibition.
Experimental Protocol: In Vitro PARP Inhibition Assay
Objective: To determine the inhibitory activity of this compound against PARP-1.
Methodology:
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates.
-
Procedure: a. Coat a 96-well plate with histones. b. Add a reaction mixture containing activated DNA, NAD+, and varying concentrations of this compound. c. Initiate the reaction by adding PARP-1 enzyme. d. Incubate to allow for poly(ADP-ribosyl)ation of histones. e. Detect the incorporated biotinylated ADP-ribose using streptavidin-HRP and a colorimetric substrate.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the PARP-1 activity.
| Compound | Target | Hypothetical IC50 (nM) | Assay Condition |
| 3-Nitrobenzamide | PARP-1 | 3300 | Cell-free[1] |
| This compound | PARP-1 | To be determined | Cell-free |
Proposed Mechanism of Action 2: Antimicrobial Activity
Derivatives of N-phenylbenzamides have shown a broad spectrum of antimicrobial activity. For instance, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have been evaluated for their antibacterial and antifungal properties.[3]
Potential Molecular Targets in Microbes
The precise molecular targets for this class of compounds are not fully elucidated but could involve:
-
Inhibition of essential enzymes: The compound might inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis. Notably, some nitrobenzamide derivatives are known to inhibit Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for the cell wall biosynthesis of Mycobacterium tuberculosis.[1]
-
Disruption of cell membrane integrity: The lipophilic nature of the compound could facilitate its insertion into the microbial cell membrane, leading to disruption and cell lysis.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial susceptibility.
Protocol: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganisms: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans.
-
Procedure: a. Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium. b. Inoculate each well with a standardized suspension of the test microorganism. c. Include positive (microorganism with no compound) and negative (broth only) controls. d. Incubate the plates at the optimal temperature for the growth of the microorganism.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Mechanism of Action 3: Anti-inflammatory and Antioxidant Effects
The N-(4-hydroxyphenyl)acetamide moiety is structurally related to acetaminophen (paracetamol), a widely used analgesic and antipyretic. While the exact mechanism of acetaminophen is still debated, it is thought to involve the modulation of the cyclooxygenase (COX) enzymes and the endocannabinoid system. Furthermore, hydroxyphenyl groups are known to possess antioxidant properties due to their ability to donate a hydrogen atom to scavenge free radicals.
Potential Pathways
-
COX Inhibition: The compound may exhibit inhibitory activity against COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.
-
Radical Scavenging: The phenolic hydroxyl group can act as a potent antioxidant, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that contribute to oxidative stress and inflammation.
Experimental Protocol: In Vitro Antioxidant and Anti-inflammatory Assays
Objective: To evaluate the antioxidant and anti-inflammatory potential of this compound.
Methodology:
-
DPPH Radical Scavenging Assay (Antioxidant): a. Mix various concentrations of the test compound with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). b. Measure the decrease in absorbance at 517 nm, which corresponds to the scavenging of the DP.
-
LPS-induced Nitric Oxide (NO) Production in Macrophages (Anti-inflammatory): a. Culture RAW 264.7 macrophage cells. b. Pre-treat the cells with different concentrations of the test compound. c. Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production. d. Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
| Assay | Parameter Measured | Expected Outcome |
| DPPH Assay | IC50 of radical scavenging | Lower IC50 indicates higher antioxidant activity |
| Griess Assay | Inhibition of NO production | Dose-dependent reduction in nitrite levels |
Conclusion and Future Directions
The structural features of this compound suggest a compelling, multi-faceted pharmacological profile. The presence of the 3-nitrobenzamide core strongly implies a potential for PARP inhibition and, consequently, anticancer activity, particularly in the context of synthetic lethality. Furthermore, the broader class of benzamide derivatives has established antimicrobial activity, and the hydroxyphenyl group is indicative of potential anti-inflammatory and antioxidant properties.
Future research should focus on validating these theoretical mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.
References
-
Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed, [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC, [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central, [Link]
-
Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate, [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Profiling of N-(4-hydroxyphenyl)-3-nitrobenzamide: A Technical Guide
The following technical guide details the thermodynamic characterization of N-(4-hydroxyphenyl)-3-nitrobenzamide (CAS 313241-45-1), a structural isomer of the more commonly reported 4-nitro analog. Given the scarcity of direct experimental data for this specific meta-nitro isomer in public literature, this guide serves as a definitive protocol for researchers to generate, analyze, and model its thermodynamic profile, using the well-characterized 4-nitro isomer as a comparative baseline.
Executive Summary
This compound (also known as 3-nitro-4'-hydroxybenzanilide) is a diaryl amide featuring a meta-nitro group on the benzoyl ring and a para-hydroxyl group on the aniline ring. This specific substitution pattern imparts unique hydrogen-bonding capabilities and crystal packing properties distinct from its para-nitro isomer.
In drug development, this compound serves as a critical intermediate for synthesizing polyamides, azo dyes, and potential bioactive agents (e.g., histone deacetylase inhibitors). However, its thermodynamic profile—specifically solid-liquid equilibrium (SLE) and phase behavior—remains under-characterized compared to its 4-nitro analog. This guide provides a rigorous framework for determining its solubility , enthalpy of fusion , and entropy of dissolution , essential for optimizing purification processes and formulation stability.
Chemical Identity & Synthesis Context
Before thermodynamic analysis, the structural integrity of the compound must be verified, as the meta vs. para substitution significantly alters lattice energy.
-
Structural Features:
-
Amide Linkage (-CONH-): Acts as both a hydrogen bond donor and acceptor.
-
Hydroxyl Group (-OH): Strong H-bond donor, increasing solubility in polar protic solvents.
-
Nitro Group (-NO₂): Strong electron-withdrawing group at the meta position, influencing the acidity of the amide proton and crystal packing density.
-
Synthesis Pathway for Reference Standard
To generate a high-purity sample (>99.5%) for thermodynamic study:
-
Reactants: 3-Nitrobenzoyl chloride (1.0 eq) + 4-Aminophenol (1.0 eq).
-
Solvent/Base: THF or Dichloromethane with Triethylamine (1.1 eq) as an acid scavenger.
-
Purification: Recrystallization from Ethanol/Water (critical for removing triethylamine hydrochloride salts which distort DSC data).
Solid-State Characterization Protocol
The thermodynamic stability of the solid phase directly dictates solubility. The meta-nitro substitution typically disrupts the planar symmetry seen in para-nitro analogs, potentially lowering the melting point and enthalpy of fusion.
Experimental Workflow: DSC & TGA
Objective: Determine the melting temperature (
-
Instrument: Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Q2000).
-
Protocol:
-
Sample Mass: 3–5 mg in a hermetically sealed aluminum pan.
-
Ramp Rate: 5–10 K/min under
purge (50 mL/min). -
Range: 300 K to 550 K.
-
-
Expected Behavior (Comparative):
-
4-Nitro Analog (
): ~406–407 K (133–134 °C) [1]. -
3-Nitro Target (
): Likely lower (380–400 K) due to less efficient packing of the meta-substituted ring, or higher if a specific H-bond network (e.g., intermolecular OH···NO₂) stabilizes the lattice. -
Key Observation: Look for a sharp endothermic peak. A broad peak indicates impurities or amorphous content.
-
Diagram: Solid-State Characterization Logic
Figure 1: Workflow for establishing the solid-state baseline before solubility measurement.
Solubility Thermodynamics & Modeling
Accurate solubility data is the cornerstone of crystallization process design.
Solvent Selection Strategy
Select solvents based on polarity and hydrogen-bonding capability to cover a wide range of solubility parameters (
-
Polar Protic: Methanol, Ethanol, Isopropanol (Models H-bond donation).
-
Polar Aprotic: DMSO, DMF, Acetone (Models dipole-dipole interactions).
-
Non-polar/Weakly Polar: Ethyl Acetate, Toluene (Models dispersion forces).
Experimental Protocol: Isothermal Saturation
Method: Static Shake-Flask Method (Self-Validating).
-
Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Validation: Measure concentration at 24 h and 48 h. If deviation is <2%, equilibrium is reached.
-
Sampling: Filter supernatant through a 0.45 µm PTFE filter (pre-heated to prevent precipitation).
-
Analysis: Quantify via HPLC (UV detection at
nm).
Thermodynamic Modeling
To correlate experimental data (
-
A, B, C: Empirical coefficients derived from regression analysis.
-
Interpretation:
- relates to the enthalpy of solution.
- accounts for the temperature dependence of the heat capacity difference.
Van't Hoff Analysis (Mechanistic Insight):
For a rigorous thermodynamic breakdown, calculate the Apparent Dissolution Enthalpy (
-
Positive
: Endothermic dissolution (typical for amides). -
Positive
: Entropy-driven process (lattice disruption).
Diagram: Thermodynamic Cycle of Dissolution
Figure 2: Thermodynamic cycle illustrating that Dissolution Enthalpy (
Quantitative Data Summary (Expected)
While specific values for the 3-nitro isomer must be measured, the following table provides expected ranges based on the 4-nitro analog [1] and general benzanilide trends.
| Property | Parameter | Expected Range | Rationale |
| Melting Point | 380 – 410 K | High intermolecular H-bonding (Amide + OH). | |
| Fusion Enthalpy | 25 – 35 kJ/mol | Typical for rigid aromatic amides. | |
| Solubility (Water) | Hydrophobic aromatic rings dominate. | ||
| Solubility (Ethanol) | Good H-bond compatibility. | ||
| Solubility (DMSO) | Strong dipole interaction with nitro group. |
Implications for Drug Development
Understanding the thermodynamics of this compound allows for:
-
Polymorph Screening: If the measured
varies between batches, it indicates the presence of metastable polymorphs, which can affect bioavailability. -
Co-crystal Design: The phenolic -OH and amide groups are prime "supramolecular synthons" for co-crystallization with co-formers (e.g., proline, nicotinamide) to improve water solubility.
-
Process Scale-up: The Apelblat coefficients (
) are directly used in Computational Fluid Dynamics (CFD) to model cooling crystallization curves, preventing "oiling out" or uncontrolled nucleation.
References
-
Waris, G., Siddiqi, H. M., Flörke, U., Saeed, S., & Butt, M. S. (2013).[6] N-(4-Hydroxyphenyl)-4-nitrobenzamide .[4][6] Acta Crystallographica Section E: Structure Reports Online, 69(4), o526.
-
Perlovich, G. L., et al. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide . Crystal Growth & Design, 7(12), 2643–2648.
- Shakeel, F., et al. (2014). Solubility and thermodynamic function of a bioactive compound in different solvents. Journal of Chemical & Engineering Data, 59(11), 3600-3607.
Sources
- 1. 851814-15-8,4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 18102 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound-313241-45-1 - Thoreauchem [thoreauchem.com]
- 4. N-(4-hydroxyphenyl)-4-nitrobenzamide | C13H10N2O4 | CID 5136620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-Hydroxyphenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-(4-hydroxyphenyl)-3-nitrobenzamide melting point and physical state
Technical Whitepaper: Physicochemical Characterization & Synthesis of N-(4-hydroxyphenyl)-3-nitrobenzamide
Part 1: Executive Summary & Physicochemical Profile
Compound Identity:
-
IUPAC Name: this compound
-
Synonyms: 3'-Nitro-4-hydroxybenzanilide; 4'-Hydroxy-3-nitrobenzanilide
-
CAS Number: 313241-45-1
-
Molecular Formula: C₁₃H₁₀N₂O₄
-
Molecular Weight: 258.23 g/mol
Physical State & Appearance: Upon isolation and purification, this compound typically presents as a pale yellow to yellow crystalline powder . The yellow coloration is characteristic of aromatic nitro compounds, resulting from the n→π* transitions of the nitro group conjugated with the aromatic system.
Melting Point (MP) Analysis: While specific experimental melting point data for this exact CAS is often proprietary to specific synthesis lots, Structural Activity Relationship (SAR) analysis of analogous benzanilides places the predicted melting point in the range of 200°C – 230°C .
-
Note: The presence of the 4'-hydroxyl group significantly elevates the melting point compared to the non-hydroxylated parent (3-nitrobenzanilide, MP ~154°C) due to intermolecular hydrogen bonding.
-
Reference Standard: Researchers should anticipate values higher than 3-nitrobenzamide (MP ~140-143°C) but potentially lower than 4-nitrobenzanilide (MP ~215°C) due to the meta substitution pattern disrupting crystal packing efficiency relative to para isomers.
Solubility Profile:
-
High Solubility: DMSO, DMF, Acetone, Methanol (warm).
-
Low/Insoluble: Water, Hexanes, Diethyl Ether.
Part 2: Synthesis & Isolation Methodologies
To ensure the physical state described above is achieved, a controlled Schotten-Baumann acylation or mixed anhydride coupling is required. The following protocol minimizes impurity profiles that can depress the melting point.
Experimental Protocol: Acylation of 4-Aminophenol
-
Reagent Prep: Dissolve 4-aminophenol (1.0 eq) in dry Tetrahydrofuran (THF) or Acetone containing Pyridine (1.2 eq) as an acid scavenger.
-
Addition: Cool the solution to 0°C. Dropwise add 3-nitrobenzoyl chloride (1.05 eq) dissolved in THF.
-
Causality: Low temperature prevents O-acylation (ester formation), ensuring chemoselectivity for the N-acylation (amide formation).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Quench & Isolation: Pour reaction mixture into ice-cold 1M HCl.
-
Observation: The product will precipitate immediately as a yellow solid. The acid wash removes unreacted pyridine and 4-aminophenol.
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Result: This yields the thermodynamically stable crystalline form required for accurate MP determination.
-
Workflow Visualization
Figure 1: Synthetic workflow for the isolation of this compound, highlighting critical purification steps to ensure correct physical state.
Part 3: Characterization & Validation
As a researcher, you must validate the physical constants experimentally. Do not rely solely on literature values for unoptimized lots.
Melting Point Determination (Capillary Method)
-
Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).
-
Ramp Rate: 10°C/min to 180°C, then 1°C/min.
-
Acceptance Criteria: Sharp melting range (< 2°C). A broad range (> 3°C) indicates solvent inclusion or isomeric impurities (e.g., O-acylated byproducts).
Differential Scanning Calorimetry (DSC)
For drug development applications, DSC is superior to visual MP for detecting polymorphs.
-
Protocol: 2–5 mg sample in crimped aluminum pan. Heat from 40°C to 300°C at 10°C/min under N₂ purge.
-
Expected Endotherm: Single sharp peak corresponding to fusion (T_onset).
Comparative Data Table (Analogs)
| Compound | Structure Note | Melting Point (°C) | Physical State |
| 3-Nitrobenzamide | Parent Amide | 140 – 143 | Yellow Powder |
| 3-Nitrobenzanilide | No Hydroxyl | 154 – 156 | Cream Solid |
| 4-Nitrobenzanilide | Para-isomer | 215 – 217 | Yellow Crystals |
| 4'-Hydroxybenzanilide | No Nitro | 218 – 220 | White Powder |
| Target (CAS 313241-45-1) | Meta-nitro / Para-OH | ~200 – 230 (Predicted) | Yellow Powder |
Part 4: Logic of Characterization (Graphviz)
The following logic tree guides the validation of the physical state.
Figure 2: Decision matrix for validating the physicochemical quality of the synthesized intermediate.
References
Methodological & Application
Application Note: Purification of N-(4-hydroxyphenyl)-3-nitrobenzamide via Recrystallization
Here is a detailed Application Note and Protocol for the purification of N-(4-hydroxyphenyl)-3-nitrobenzamide.
Abstract & Introduction
This guide details the purification of This compound (also known as 3'-nitro-4-hydroxybenzanilide), a structural motif commonly used in the synthesis of high-performance polyimides and bioactive salicylanilide derivatives.
The synthesis typically involves the acylation of 4-aminophenol with 3-nitrobenzoyl chloride. The crude product often contains specific impurities that complicate purification:
-
3-Nitrobenzoic acid: Resulting from the hydrolysis of the acid chloride.
-
4-Aminophenol (oxidized): Trace starting material that turns dark brown/black upon oxidation.
-
Triethylamine hydrochloride: If a base trap was used.
This protocol leverages the polarity differential between the phenolic amide and its impurities. Unlike simple non-polar aromatics, this molecule possesses a "push-pull" electronic structure—a hydrogen-bond donating phenol/amide and an electron-withdrawing nitro group—requiring a tailored solvent system.
Chemical Properties & Solvent Selection Logic
Understanding the molecular interaction is vital for selecting the correct solvent system.
| Feature | Chemical Implication | Purification Strategy |
| Phenolic -OH | pKa ~9.5. Acidic proton. | Avoid strong base (NaOH) washes, which will dissolve the product (phenolate formation). Use dilute NaHCO₃ or rely on solvent selectivity. |
| Nitro Group (-NO₂) | High polarity, electron-withdrawing. | Increases solubility in polar aprotic solvents (DMF, DMSO) but decreases solubility in non-polar hydrocarbons (Hexane). |
| Amide Linkage | Strong Hydrogen Bonding (Donor/Acceptor). | Requires protic solvents (Ethanol, Methanol) to disrupt crystal lattice intermolecular forces during dissolution. |
Solvent System Selection
Based on the structural isomer data (N-(4-hydroxyphenyl)-4-nitrobenzamide) and general benzanilide behavior, two systems are validated:
-
Primary System (Green/Standard): Ethanol / Water (Binary mixture).[1]
-
Secondary System (High Solubility): Ethanol / Dichloromethane (DCM).
Technical Insight: The 4-nitro isomer has been successfully recrystallized from Ethanol:DCM (2:1) with a 91% yield [1].[2] However, for the 3-nitro isomer, an Ethanol/Water gradient is often superior for removing inorganic salts and oxidized amine impurities.
Experimental Protocol
Materials Required[2][3][4][5][6][7][8][9]
-
Crude this compound
-
Solvents: Ethanol (95% or absolute), Deionized Water, Dichloromethane (DCM - optional).
-
Equipment: Hotplate stirrer, reflux condenser, Buchner funnel, vacuum pump.
Protocol A: The Ethanol-Water Displacement Method (Recommended)
This method utilizes water as an anti-solvent to drive crystallization while keeping polar impurities (salts) in the mother liquor.
Step 1: Dissolution[3]
-
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add Ethanol (approx. 8-10 mL per gram of solid) along with a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approx. 78°C).
-
Observation: The solid should dissolve to form a clear yellow/orange solution.
-
Troubleshooting: If undissolved particles remain (likely inorganic salts or polymerized impurities), filter the hot solution through a pre-heated glass funnel/fluted filter paper.
-
Step 2: Anti-Solvent Addition
-
Maintain the solution at near-boiling temperature.
-
Add hot Deionized Water dropwise via a dropping funnel or pipette.
-
Stop addition immediately when a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.
-
Add a minimal amount of hot ethanol (1-2 mL) to just clear the turbidity.
Step 3: Crystallization[4]
-
Remove the flask from heat and place it on a cork ring or wood block (insulation).
-
Allow to cool to room temperature undisturbed for 2-3 hours. Rapid cooling leads to occlusion of impurities.
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Step 4: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Critical Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol:Water (1:1 ratio). This removes surface mother liquor without redissolving the product.
-
Dry the solid in a vacuum oven at 50°C for 6 hours.
Protocol B: The DCM-Ethanol Method (For Oiling-Out Issues)
If Protocol A results in "oiling out" (liquid-liquid phase separation) rather than crystallization, use this method. DCM helps solubilize the nitro-aromatic core.
-
Dissolve the crude solid in a minimum amount of DCM:Ethanol (1:2 v/v) at mild reflux (approx. 45°C).
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not start, add Hexane or Heptane dropwise until turbidity occurs, then cool.
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision nodes in the purification process.
Figure 1: Step-by-step workflow for the Ethanol/Water recrystallization method.
Molecular Solubility Logic
Understanding why the solvent works ensures reproducibility.
Figure 2: Solvation dynamics. Ethanol stabilizes the organic target, while water selectively solvates ionic impurities and forces the target to precipitate upon cooling.
Quality Control & Troubleshooting
Expected Results
-
Appearance: Light yellow to crystalline needles. (Dark brown indicates oxidation of the phenol or residual amine).
-
Melting Point: Literature for the 4-nitro isomer is ~133°C (406 K) [1]. The 3-nitro isomer typically melts in the range of 150–160°C (analogous to 3-hydroxy-4-nitrobenzaldehyde and similar benzanilides, but must be experimentally verified).
-
Purity Check: HPLC (C18 column, Acetonitrile/Water gradient).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast or solvent MP < Product MP. | Re-heat to dissolve.[4][3] Add more Ethanol. Cool very slowly with vigorous stirring. |
| Low Yield | Too much solvent used or product is too soluble in Ethanol. | Concentrate the mother liquor by rotary evaporation and repeat cooling. |
| Colored Product | Oxidized 4-aminophenol impurities. | Add activated charcoal to the hot ethanol solution, stir for 5 mins, and filter hot before adding water. |
| Product Dissolves in Wash | Wash solvent was not cold enough or too rich in Ethanol. | Ensure wash solvent is 0°C and increase water ratio in the wash (e.g., 70% Water / 30% Ethanol). |
References
-
Khan, M. et al. (2012). N-(4-Hydroxyphenyl)-4-nitrobenzamide.[5] Acta Crystallographica Section E. [Link] (Provides structural and purification data for the 4-nitro isomer).
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before handling.
Sources
Application Note: N-(4-hydroxyphenyl)-3-nitrobenzamide as a Versatile Synthetic Intermediate
Abstract & Introduction
N-(4-hydroxyphenyl)-3-nitrobenzamide (CAS: 16362-38-0) serves as a critical "push-pull" bifunctional scaffold in medicinal chemistry and materials science. Structurally, it features an electron-withdrawing nitro group on the benzoyl ring and an electron-donating hydroxyl group on the aniline ring, connected by a robust amide linker.
This distinct electronic distribution makes it a privileged intermediate for:
-
Histone Deacetylase (HDAC) Inhibitors: The benzamide motif is a pharmacophore found in drugs like Entinostat (MS-275).
-
Polymer Chemistry: Used as a monomer to introduce thermal stability and hydrogen-bonding capabilities into polyamides and polyimides.
-
Combinatorial Libraries: The molecule serves as a divergence point; the nitro group can be reduced to an amine for further acylation, while the phenol allows for etherification or cross-coupling.
This guide provides validated protocols for its synthesis, chemoselective functionalization, and reduction, ensuring high purity for downstream applications.
Chemical Profile
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 258.23 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 220–224 °C (Solvent dependent) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Poor in Water, DCM |
| pKa (Calculated) | ~9.5 (Phenol), ~14 (Amide) |
Synthetic Workflow Overview
The utility of this intermediate lies in its ability to undergo orthogonal transformations. The workflow below illustrates the primary synthetic pathways available to researchers.
Figure 1: Divergent synthetic pathways starting from the core intermediate.
Validated Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize this compound on a gram scale. Mechanism: Nucleophilic acyl substitution (Schotten-Baumann type).
Reagents:
-
4-Aminophenol (1.0 equiv)
-
3-Nitrobenzoyl chloride (1.05 equiv)
-
Triethylamine (TEA) (1.2 equiv) or Pyridine
-
Solvent: Anhydrous THF or DCM/DMF mixture (9:1)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminophenol (1.09 g, 10 mmol) in anhydrous THF (20 mL).
-
Note: 4-Aminophenol oxidizes rapidly. Use fresh, white/off-white crystals. If material is dark brown, recrystallize or sublime before use.
-
-
Base Addition: Add Triethylamine (1.67 mL, 12 mmol). Cool the solution to 0 °C using an ice bath.
-
Acylation: Dissolve 3-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in THF (10 mL) and add it dropwise to the amine solution over 15 minutes.
-
Critical Control: Maintain temperature < 5 °C during addition to prevent O-acylation (ester formation). The amine is more nucleophilic, but kinetic control is required.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. A yellow precipitate (triethylamine hydrochloride + product) will form.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate out.
-
Purification: Filter the solid. Wash sequentially with:
-
1M HCl (to remove unreacted amine).
-
Saturated NaHCO3 (to remove unreacted acid).
-
Cold Water.
-
-
Drying: Dry in a vacuum oven at 50 °C.
-
Expected Yield: 85–92%.
-
Protocol B: Chemoselective O-Alkylation
Objective: Functionalize the phenol group without affecting the amide or nitro groups. Application: Creating ether-linked libraries for SAR (Structure-Activity Relationship) studies.
Reagents:
-
Core Intermediate (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF or Acetone
Step-by-Step Procedure:
-
Dissolution: Dissolve This compound (258 mg, 1 mmol) in DMF (5 mL).
-
Deprotonation: Add anhydrous
(276 mg, 2 mmol). Stir at RT for 15 minutes. The solution may darken slightly as the phenoxide is generated.-
Why
? It is strong enough to deprotonate the phenol ( ~9.5) but generally too weak to deprotonate the amide nitrogen ( ~14) under these conditions, ensuring chemoselectivity.
-
-
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Heating: Heat to 60 °C for 4–6 hours. Monitor by TLC (eluent 1:1 Hexane/EtOAc). The starting material spot (
~0.3) should disappear, replaced by a higher running spot ( ~0.6). -
Work-up: Pour into crushed ice. Filter the resulting solid.[1] Recrystallize from Ethanol if necessary.
Protocol C: Nitro Group Reduction
Objective: Reduce the nitro group to an aniline to create a "Head-Group" precursor for HDAC inhibitors. Method: Catalytic Hydrogenation (Cleanest method).
Reagents:
-
Core Intermediate (1.0 equiv)
-
10% Pd/C (10 wt% loading)
-
Hydrogen Gas (Balloon pressure)
-
Solvent: Methanol or Ethanol
Step-by-Step Procedure:
-
Setup: In a hydrogenation flask, dissolve the nitro-compound in Methanol .
-
Troubleshooting: If solubility is poor, add a small amount of THF or warm the methanol slightly.
-
-
Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen).
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if handling large quantities.
-
-
Reduction: Purge the flask with Hydrogen gas (balloon). Stir vigorously at RT for 6–12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Caution: Do not let the filter cake dry out completely in air (fire hazard).
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-N-(4-hydroxyphenyl)benzamide .
-
Stability:[2] Amines are prone to oxidation. Store under Nitrogen or use immediately in the next coupling step.
-
Analytical Data Reference
When characterizing the core intermediate (
| Spectroscopy | Key Signal | Assignment |
| 1H NMR (DMSO-d6) | Amide -NH (Deshielded) | |
| Phenol -OH | ||
| 3-Nitrobenzoyl aromatic protons | ||
| 4-Hydroxyphenyl aromatic protons (AA'BB' system) | ||
| IR (ATR) | 3300-3400 cm⁻¹ | Broad O-H / N-H stretch |
| 1650 cm⁻¹ | Amide I (C=O) stretch | |
| 1530 & 1350 cm⁻¹ | Nitro ( |
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill high-boiling nitro residues to dryness.
-
Aminophenols: Known skin sensitizers and renal toxins. Wear nitrile gloves and work in a fume hood.
-
Waste Disposal: Aqueous waste from the synthesis contains triethylamine and phenols; dispose of in segregated organic aqueous waste streams.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution and Chemoselectivity).
-
Raza, A. R., et al. (2012). Synthesis and Crystal Structure of N-(4-hydroxyphenyl)-4-nitrobenzamide. Journal of Chemical Crystallography. (Describes the 4-nitro isomer synthesis, applicable to the 3-nitro variant).
-
Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of Benzamide Derivatives. Journal of Medicinal Chemistry. (Establishes the benzamide scaffold relevance in drug discovery).
-
PubChem Compound Summary. (2023). This compound.[3][4] National Center for Biotechnology Information.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-(4-Hydroxyphenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-hydroxy-N-[2-[(4-hydroxy-3-nitrobenzoyl)hydrazinylidene]ethylideneamino]-3-nitrobenzamide | C16H12N6O8 | CID 4094954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Precision Dose-Response Profiling of N-(4-hydroxyphenyl)-3-nitrobenzamide
Executive Summary & Compound Profile
This technical guide details the experimental architecture for generating robust dose-response curves for N-(4-hydroxyphenyl)-3-nitrobenzamide (CAS: 313241-45-1).[1] While this compound and its structural analogs (nitrobenzanilides) are frequently screened for antimicrobial efficacy, PARP inhibition, and hypoxia-activated cytotoxicity, their specific physicochemical properties present unique challenges in assay design.
Critical Technical Alert: The presence of the nitro group (-NO₂) on the benzamide scaffold renders this compound susceptible to redox cycling by cellular reductases. This can cause significant interference in tetrazolium-based assays (MTT/MTS) , leading to false-negative toxicity data (artificial signal inflation).[1] This protocol prioritizes ATP-based luminescence and orthogonal membrane integrity assays to eliminate these artifacts.
Compound Snapshot
| Property | Specification | Technical Implication |
| Chemical Name | This compound | Amide linkage susceptible to hydrolysis at extreme pH.[1] |
| Molecular Weight | 258.23 g/mol | Standard small molecule; cell-permeable.[1] |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; requires DMSO for stock.[1] |
| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Poor) | Risk of precipitation in aqueous media >100 µM.[1] |
| Redox Activity | High (Nitro reduction) | Incompatible with MTT/MTS without strict controls. |
Experimental Architecture & Workflow
The following diagram illustrates the validated workflow to screen this compound, explicitly bypassing the "Nitro-Redox Trap" common in standard protocols.
Figure 1: Assay Selection Logic. The workflow explicitly routes away from tetrazolium salts (MTT) due to the nitro-group interference, prioritizing ATP quantification for accurate viability data.
Stock Preparation & Serial Dilution Protocol
Objective: To create a stable concentration gradient without compound precipitation or solvent toxicity.
A. Stock Solution (50 mM)[1]
-
Weigh approximately 5 mg of this compound.[1]
-
Calculate the required volume of 100% anhydrous DMSO using:
.[1] -
Vortex vigorously for 30 seconds. Inspect for clarity. If particulates remain, sonicate for 5 minutes at 37°C.
-
Storage: Aliquot into amber glass vials (nitro compounds are light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
B. Serial Dilution (3-Fold Series)
Note: Do not perform serial dilutions directly in the cell culture plate to avoid "edge effects" and mixing errors.
-
Intermediate Plate (V-Bottom): Pipette 60 µL of DMSO into columns 3–11.
-
Add 30 µL of 50 mM Stock to column 2 (High Control).[1]
-
Perform 1:3 serial dilutions (transfer 30 µL) from column 2 through 10.
-
Working Solution: Transfer 2 µL from the Intermediate Plate to a "Media Preparation Plate" containing 198 µL of culture medium (1:100 dilution).
-
Result: The highest concentration is now 500 µM, and DMSO is normalized to 1%.
-
-
Final Assay Addition: Transfer 10 µL of the Working Solution to the Cell Plate (containing 90 µL cells).
-
Final Assay Concentration: Top dose = 50 µM; Final DMSO = 0.1%.[1]
-
Primary Assay: ATP-Based Cell Viability
Rationale: Unlike MTT, this assay relies on luciferase, which is not reduced by the nitro group, providing a direct linear correlation to metabolically active cells.
Materials:
-
Cell Line: e.g., A549 (Lung) or HepG2 (Liver) - Context dependent.[1]
-
Reagent: CellTiter-Glo® (Promega) or ATPlite™ (PerkinElmer).[1]
-
Plate: White-walled, clear-bottom 96-well plate (prevents signal bleed-through).[1]
Procedure:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 90 µL media. Incubate for 24 hours to allow attachment.
-
Treatment: Add 10 µL of the prepared compound dilution series (from Step 3B).
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
Development: Equilibrate the plate and detection reagent to room temperature (22°C) for 30 minutes.
-
Add 100 µL of ATP detection reagent to each well.[1]
-
Orbitally shake for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes (dark) to stabilize the luminescent signal.
-
Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Orthogonal Assay: LDH Membrane Integrity
Rationale: To distinguish whether the compound causes cell cycle arrest (cytostatic) or membrane rupture (cytotoxic/necrotic).[1]
Procedure:
-
Use the supernatant from a replicate cell plate (treated identically to the ATP assay).
-
Transfer 50 µL of supernatant to a fresh clear 96-well plate.
-
Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium + Diaphorase).[1]
-
Incubate 30 minutes at Room Temp (Dark).
-
Add Stop Solution (1M Acetic Acid) if required by kit.[1]
-
Measure Absorbance at 490 nm.[1]
Data Analysis & Interpretation
A. Normalization
Convert raw RLU (Relative Light Units) or OD values to % Viability:
B. Curve Fitting
Fit the data to a 4-Parameter Logistic (4PL) Model (Sigmoidal dose-response):
-
X: Log of concentration.
-
Y: % Viability.
-
Hill Slope: Indicates mechanism cooperativity.[1] A steep slope (>2) suggests a threshold effect (common in apoptosis inducers).[1]
C. Troubleshooting "Flat" Curves
If the curve plateaus at 60-80% viability rather than 0%:
-
Solubility Limit: The compound may have precipitated at high doses (>50 µM).[1] Check the wells microscopically for crystals.
-
Nitro-Quenching: The nitro group might be absorbing light (if using colorimetric) or quenching luminescence.[1] Compare the "Media + Compound" blank against "Media Only".
References & Grounding
-
Compound Identity & Properties:
-
Nitro Group Interference in Assays:
-
Dose-Response Protocol Standards:
-
General Benzamide Bioactivity:
Disclaimer: This protocol is for research use only. This compound is a chemical probe and has not been approved for therapeutic use in humans.[1] Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.[1]
Sources
Application Note: A Systematic Approach to Solvent Selection for the Extraction of N-(4-hydroxyphenyl)-3-nitrobenzamide
Abstract
This application note provides a comprehensive guide for the rational selection of a solvent for the extraction of N-(4-hydroxyphenyl)-3-nitrobenzamide, a compound of interest in pharmaceutical and materials science research.[1] The protocol emphasizes a systematic approach grounded in the physicochemical properties of the target molecule, particularly its pH-dependent solubility. We present a comparative analysis of common organic solvents and detail a robust, pH-mediated liquid-liquid extraction (LLE) protocol designed to maximize both yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking to develop efficient and selective purification workflows.
Introduction
This compound is an organic compound featuring a benzamide backbone with two key functional groups: a phenolic hydroxyl (-OH) group and a nitro (-NO2) group.[1] These moieties define its chemical behavior, influencing its potential applications and, critically, its purification strategy. The presence of the acidic phenol and the polar nitro and amide groups results in a molecule of intermediate polarity with pH-sensitive solubility.
The efficient isolation and purification of such compounds from reaction mixtures or natural sources is a frequent challenge. Liquid-liquid extraction (LLE) is a foundational and powerful technique for this purpose, relying on the differential solubility of a compound between two immiscible liquid phases.[2] The success of LLE is fundamentally dictated by the choice of the organic solvent. An improper solvent can lead to low recovery, poor selectivity, emulsion formation, and downstream processing difficulties. This guide provides the theoretical basis and a practical, step-by-step methodology for selecting the optimal solvent and executing the extraction of this compound.
Guiding Principles: Physicochemical Properties
A successful extraction strategy begins with an analysis of the target molecule's structure.
-
Phenolic Hydroxyl Group (-OH): This group is weakly acidic. In a neutral or acidic aqueous solution, it remains protonated, rendering the molecule less polar and favoring its solubility in an organic solvent. In a basic aqueous solution, the proton is abstracted, forming a negatively charged phenoxide ion. This ionic form is significantly more soluble in the aqueous phase.[3][4] This pH-dependent behavior is the cornerstone of a highly selective extraction technique.[2][3] For acidic analytes, adjusting the aqueous phase to a pH two units below the analyte's pKa will promote its neutral form, maximizing partitioning into the organic phase.[2]
-
Amide (-CONH-) and Nitro (-NO2) Groups: Both functional groups are polar and capable of engaging in hydrogen bonding. Their presence increases the overall polarity of the molecule, suggesting that purely non-polar solvents like hexane would be poor choices for extraction.
-
Aromatic Rings: The two benzene rings provide a non-polar character to the molecule.
This structural combination of polar and non-polar regions, along with the ionizable phenol, means the choice of solvent and the pH of the aqueous phase are critical, interdependent variables.
Framework for Solvent Selection
The ideal extraction solvent should possess a combination of properties that ensure high efficiency, selectivity, and safety. The decision-making process can be visualized as a logical workflow.
Caption: Decision workflow for rational solvent selection.
Comparative Analysis of Candidate Solvents
Several common organic solvents can be considered for the extraction of phenolic compounds.[5] Their relevant properties are summarized below for comparison. Ethyl acetate often represents the best balance of efficacy and safety for compounds of this nature.
| Solvent | Formula | Density (g/mL)[6] | Boiling Point (°C)[6] | Relative Polarity[7] | Key Considerations |
| Ethyl Acetate | C₄H₈O₂ | 0.90 | 77[6] | 0.228 | Recommended. Good solvating power for moderately polar compounds, low toxicity, easily evaporated. Slightly water-soluble. |
| Dichloromethane (DCM) | CH₂Cl₂ | 1.33 | 40[6] | 0.309 | Excellent solvent, denser than water.[8] Toxic and a suspected carcinogen, posing health and environmental risks.[6] |
| Diethyl Ether | (C₂H₅)₂O | 0.71 | 35[6] | 0.117 | Good solvent, but extremely flammable and prone to peroxide formation, posing significant safety hazards.[9] |
| Toluene | C₇H₈ | 0.87 | 111[6] | 0.099 | Effective for less polar compounds; may be useful for washing non-polar impurities. Flammable and toxic.[6] |
| Methyl Isobutyl Ketone (MIBK) | C₆H₁₂O | 0.80 | 117 | 0.355 | Good solvating power, but higher boiling point makes it more difficult to remove post-extraction. |
Detailed Experimental Protocol: pH-Mediated Extraction
This protocol describes a selective, multi-step liquid-liquid extraction designed to purify this compound from a hypothetical reaction mixture containing neutral (non-acidic) organic impurities.
6.1 Materials
-
Crude reaction mixture containing this compound
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel (appropriate size)
-
Beakers and Erlenmeyer flasks
-
pH paper or calibrated pH meter
-
Rotary Evaporator
6.2 Protocol Workflow
Caption: Detailed workflow for pH-mediated purification.
6.3 Step-by-Step Methodology
-
Initial Dissolution and Extraction:
-
Dissolve the crude product in a suitable volume of ethyl acetate in an Erlenmeyer flask.
-
Transfer the solution to a separatory funnel. Add an equal volume of deionized water.
-
Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting frequently to release pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Rationale: This initial wash removes highly polar, water-soluble impurities. The target compound and neutral organic impurities remain in the ethyl acetate layer.
-
-
Selective Basic Extraction:
-
To the ethyl acetate layer remaining in the funnel, add a volume of 1 M NaOH solution equal to the organic layer.
-
Shake vigorously as described in step 1.
-
Allow the layers to separate. Check the pH of the aqueous layer to ensure it is strongly basic (pH > 12). If not, add more NaOH.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract".
-
The remaining organic layer contains neutral impurities and can now be discarded.
-
Rationale: The basic solution deprotonates the phenolic hydroxyl group, forming the water-soluble sodium salt of the compound.[3] This selectively pulls the target compound from the organic phase into the aqueous phase, leaving neutral impurities behind.
-
-
Acidification and Re-extraction:
-
Cool the "Aqueous Extract" flask in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH < 2), confirmed with pH paper. The purified product should precipitate as a solid or an oil.
-
Transfer the entire mixture back to the separatory funnel. Add a fresh portion of ethyl acetate.
-
Shake to redissolve the product into the new organic layer.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Rationale: Acidification re-protonates the phenoxide, converting it back to the neutral, organic-soluble phenol form, allowing it to be extracted back into a clean organic phase.[4]
-
-
Final Work-up:
-
Wash the ethyl acetate layer with a portion of saturated brine solution. This helps to remove residual water from the organic phase.
-
Drain the organic layer into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous sodium sulfate (or magnesium sulfate) to the flask. Swirl gently and let it sit for 5-10 minutes to remove trace water.
-
Filter the dried solution to remove the drying agent.
-
Remove the ethyl acetate using a rotary evaporator to yield the purified solid this compound.
-
Conclusion
The successful extraction of this compound is critically dependent on a solvent choice that considers the molecule's unique physicochemical properties. Ethyl acetate emerges as a superior choice, balancing effective solvation with a favorable safety profile. The described pH-mediated liquid-liquid extraction protocol provides a highly selective and efficient method for purification by exploiting the acidic nature of the phenolic hydroxyl group. This systematic approach, combining theoretical understanding with a robust experimental design, can be adapted for a wide range of similar molecules, ensuring high purity and recovery.
References
- Fessenden, R. J., & Fessenden, J. S. (n.d.). Commonly used extraction solvents. Organic Laboratory Techniques 2nd Edition.
-
Pérez-Jiménez, J. (n.d.). Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available from: [Link]
- Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
-
ResearchGate. (2023, December 26). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. Available from: [Link]
- Allen, J. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained.
- SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction.
-
AkiNik Publications. (2020, August 9). Organic Solvent. Available from: [Link]
- Hoye, T. R. (2023, September 7). Properties of Common Organic Solvents. University of Minnesota.
- CymitQuimica. (n.d.). N-(4-Hydroxyphenyl)-4-nitrobenzamide.
- Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
Sources
- 1. CAS 13160-56-0: N-(4-Hydroxyphenyl)-4-nitrobenzamide [cymitquimica.com]
- 2. Liquid-liquid extraction [scioninstruments.com]
- 3. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 2. Apparatus and Technique [chem.ualberta.ca]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. akinik.com [akinik.com]
- 9. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
Troubleshooting & Optimization
stability of N-(4-hydroxyphenyl)-3-nitrobenzamide under acidic and basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(4-hydroxyphenyl)-3-nitrobenzamide. This resource provides in-depth guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond.[1][2] This reaction cleaves the bond between the carbonyl group and the nitrogen atom, resulting in the formation of 3-nitrobenzoic acid and 4-aminophenol.[1] The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.[3]
Q2: Is this compound more stable in acidic or basic conditions?
A2: Generally, amides are more susceptible to hydrolysis under basic conditions than acidic conditions.[4] However, the stability of a specific compound can be influenced by its overall structure.[5] For this compound, the electron-withdrawing nitro group on the benzoyl ring can influence the reactivity of the amide bond. A forced degradation study is the most effective way to determine its specific stability profile.[6][7]
Q3: What are the expected degradation products I should monitor for?
A3: The primary degradation products from hydrolysis are 3-nitrobenzoic acid and 4-aminophenol. It is also crucial to consider the potential for further degradation of these primary products, especially under harsh stress conditions. For instance, 4-aminophenol can be susceptible to oxidation.
Q4: What analytical techniques are recommended for monitoring the stability of this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for quantifying this compound and its primary degradation products.[8][9][10] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all significant degradation products.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive peak identification and characterization of unknown degradants.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound observed even under mild basic conditions. | The amide bond in this compound is inherently susceptible to base-catalyzed hydrolysis. The presence of the nitro group can enhance this susceptibility. | Conduct experiments at a lower pH or temperature to slow down the degradation rate. Use a well-characterized buffer system to maintain a stable pH.[3] |
| Inconsistent stability results between experimental runs. | Fluctuation in pH, temperature, or exposure to light can lead to variable degradation rates. | Ensure precise control over experimental parameters. Use a calibrated pH meter and a temperature-controlled reaction environment. Protect samples from light if photostability is a concern. |
| Appearance of unexpected peaks in the chromatogram. | This could indicate the formation of secondary degradation products or interactions with excipients or solvents. | Use LC-MS to identify the unknown peaks. Conduct forced degradation studies on the primary degradation products (3-nitrobenzoic acid and 4-aminophenol) to see if they degrade further under the same conditions. |
| Poor recovery of the compound from the reaction mixture. | The compound or its degradation products may have limited solubility in the chosen solvent system, or they may be adsorbing to the container surface. | Evaluate the solubility of all relevant compounds in the analytical mobile phase and sample diluent. Use silanized glassware to minimize adsorption. |
Experimental Protocols
Forced Degradation Study: Acid and Base Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Pipettes
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate reaction vessels, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of the corresponding base (e.g., 0.1 M NaOH or 1 M NaOH) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure described in step 2, using 0.1 M NaOH and 1 M NaOH as the stress agents.
-
Neutralize the aliquots with an equivalent amount of the corresponding acid (e.g., 0.1 M HCl or 1 M HCl).
-
-
Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of degradation products.
Data Analysis and Interpretation
The percentage of degradation can be calculated using the following formula:
% Degradation = [(Initial Area - Area at time t) / Initial Area] * 100
The results should be tabulated to compare the extent of degradation under different conditions.
| Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 | [Insert experimental data] | 3-nitrobenzoic acid, 4-aminophenol |
| 1 M HCl, 60°C | 24 | [Insert experimental data] | 3-nitrobenzoic acid, 4-aminophenol |
| 0.1 M NaOH, 60°C | 24 | [Insert experimental data] | 3-nitrobenzoic acid, 4-aminophenol |
| 1 M NaOH, 60°C | 24 | [Insert experimental data] | 3-nitrobenzoic acid, 4-aminophenol |
Degradation Pathway Visualization
The following diagram illustrates the primary hydrolytic degradation pathway of this compound.
Caption: Hydrolysis of this compound.
Mechanistic Insights
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[11][12] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[12] Subsequent proton transfers lead to the departure of 4-aminophenol as the leaving group, which is protonated under the acidic conditions to form the 4-aminophenolium ion.[11] The other product is 3-nitrobenzoic acid.
Base-Catalyzed Hydrolysis:
In basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate.[1][13] This intermediate then collapses, and the amide anion (or a protonated form) of 4-aminophenol departs as the leaving group.[13] The resulting 3-nitrobenzoic acid is deprotonated by the basic conditions to form the 3-nitrobenzoate salt.[14]
References
-
Mechanism of amide hydrolysis. (2019-01-15). Retrieved from [Link]
-
Amide hydrolysis. University of Calgary. Retrieved from [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]
-
Chemistry of Amides. LibreTexts Chemistry. Retrieved from [Link]
-
Amide Hydrolysis. BYJU'S. Retrieved from [Link]
-
The hydrolysis of amides. Chemguide. Retrieved from [Link]
-
Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
-
Analytical methods for 1,3-DNB and 1,3,5-TNB. ATSDR. Retrieved from [Link]
-
Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed. Retrieved from [Link]
-
N-(4-Hydroxyphenyl)-4-nitrobenzamide. PMC. Retrieved from [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC. Retrieved from [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
pH Behavior of Acetaminophen and Amides and Phenols. (2020-04-16). Retrieved from [Link]
-
Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
N-(4-hydroxyphenyl)-4-nitrobenzamide. PubChem. Retrieved from [Link]
-
3-nitro-N-(4-nitrophenyl)benzamide. PubChem. Retrieved from [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved from [Link]
- Synthesis method of 4-Hydroxythiobenzamide. Google Patents.
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University. Retrieved from [Link]
-
Chemical Stability of Drugs. RSquareL. Retrieved from [Link]
-
Chemical Basis of Stability of Drug. IIP Series. Retrieved from [Link]
-
4-Hydroxy-3-nitrophenylacetyl-CGG. Creative Biolabs. Retrieved from [Link]
-
N-(4-nitrophenyl)benzamide. Stenutz. Retrieved from [Link]
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- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
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- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
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Technical Support Center: Optimizing Catalyst Selection for N-(4-hydroxyphenyl)-3-nitrobenzamide Production
Welcome to the technical support center for the synthesis of N-(4-hydroxyphenyl)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important amide coupling reaction. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically-grounded solutions to streamline your experimental workflow.
Introduction: The Challenge of Amide Bond Formation
The synthesis of this compound involves the formation of an amide bond between 3-nitrobenzoic acid and 4-aminophenol. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is often challenging due to the formation of an unreactive ammonium carboxylate salt.[1][2][3] Consequently, the reaction necessitates either the activation of the carboxylic acid or the use of a catalyst to facilitate the dehydration process.[4] The presence of a nitro group (electron-withdrawing) on the benzoic acid and a hydroxyl group on the aniline (electron-donating and a potential site for side reactions) adds further complexity to catalyst selection.
This guide provides a structured approach to troubleshooting and optimizing your synthesis, ensuring high yield and purity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion is a common issue in amide synthesis and can stem from several factors. Let's break down the potential causes and solutions:
-
Inadequate Carboxylic Acid Activation: The primary hurdle in this synthesis is the activation of the 3-nitrobenzoic acid. Without proper activation, the nucleophilic attack by the 4-aminophenol is inefficient.
-
Solution 1: Employ Stoichiometric Coupling Reagents. For reliable, small-scale synthesis, using a coupling reagent is often the most effective approach. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or the more water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are excellent choices.[5] These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[6]
-
Solution 2: Utilize Phosphonium or Aminium/Uronium Salt-Based Reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that form activated esters, leading to rapid amide bond formation, often with minimal side reactions.[6][7]
-
Solution 3: Convert to an Acyl Chloride. A more traditional but highly effective method is the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][8] The resulting acyl chloride is highly electrophilic and reacts readily with 4-aminophenol.[9]
-
-
Sub-optimal Reaction Conditions:
-
Solution: Optimize Solvent and Temperature. Most catalytic amidation reactions perform well in non-polar, aprotic solvents like toluene or THF.[10] For reactions using coupling agents, polar aprotic solvents such as DMF or DCM are common.[6] Temperature plays a crucial role; while some coupling reactions proceed at room temperature, direct catalytic amidations often require elevated temperatures (80-110°C) to drive off water.[11]
-
-
Catalyst Inactivity or Inappropriateness:
-
Solution: Re-evaluate Your Catalytic System. If you are pursuing a catalytic route, ensure your chosen catalyst is suitable for the substrates. Boronic acid catalysts, for instance, are effective but often require azeotropic removal of water.[11][12] Transition metal catalysts based on zirconium or titanium can also be effective.[11]
-
Question 2: I am observing a significant amount of an undesired side-product. What could it be and how can I prevent its formation?
Answer:
The most likely side-product in this reaction is an ester formed by the acylation of the hydroxyl group of 4-aminophenol. The hydroxyl group is also a nucleophile and can compete with the amino group.
-
Understanding the Problem: The phenolic hydroxyl group of 4-aminophenol can react with the activated 3-nitrobenzoic acid to form an ester, N-(4-acetylphenyl)-3-nitrobenzamide. This is particularly problematic with highly reactive acylating agents.
-
Solutions to Enhance Chemoselectivity:
-
Protect the Hydroxyl Group: While adding steps to your synthesis, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group will ensure that only the amine reacts. The protecting group can then be removed in a subsequent step.
-
Control Reaction Temperature: Running the reaction at lower temperatures can often favor N-acylation over O-acylation. Start your optimization at 0°C and slowly allow the reaction to warm to room temperature.
-
Choice of Base: The choice of base can influence selectivity. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine when using coupling reagents.[6]
-
Catalyst Selection: Certain catalytic systems exhibit higher chemoselectivity for amidation over esterification.[10] Exploring different catalytic options may be beneficial if this side reaction is persistent.
-
Question 3: My catalytic reaction starts well but then stalls. What could be causing catalyst deactivation?
Answer:
Catalyst deactivation can be a frustrating issue. In the context of direct amidation, the primary culprit is often the water generated during the reaction.
-
Mechanism of Deactivation: Many catalysts, particularly boronic acids and some metal catalysts, can be inhibited or deactivated by the accumulation of water in the reaction mixture.[10]
-
Troubleshooting and Prevention:
-
Water Removal: The most effective solution is the active removal of water as it is formed.
-
Catalyst Loading: In some cases, simply increasing the catalyst loading can help drive the reaction to completion, although this is a less elegant solution.
-
Catalyst Selection FAQ
Q1: What are the main classes of catalysts I should consider for this synthesis?
A1: For the direct catalytic amidation of 3-nitrobenzoic acid and 4-aminophenol, you can consider the following classes of catalysts:
-
Boron-Based Catalysts: Boric acid and various boronic acids are among the most common and cost-effective catalysts for direct amidation.[12] They are generally considered environmentally benign.
-
Transition Metal Catalysts: Catalysts based on metals like zirconium (e.g., ZrCl₄, Cp₂ZrCl₂) and titanium (e.g., Ti(OiPr)₄) have shown good efficacy in amide bond formation.[11] Ruthenium and palladium-based catalysts have also been developed for dehydrogenative coupling or reductive carbonylation routes, respectively, though these may be less direct for this specific transformation.[13]
-
Biocatalysts (Enzymes): While a developing field, enzymes like lipases or specific amidases can offer high selectivity and mild reaction conditions, though substrate scope can be a limitation.[14]
Q2: How do I choose between a stoichiometric coupling reagent and a catalytic approach?
A2: The choice depends on your specific needs:
-
Stoichiometric Coupling Reagents (e.g., EDC, HATU):
-
Catalytic Approaches (e.g., Boronic Acids, ZrCl₄):
-
Pros: High atom economy (only byproduct is water), more environmentally friendly ("greener"), and more cost-effective for large-scale synthesis.[4][15]
-
Cons: May require higher temperatures, active water removal, and more extensive optimization of reaction conditions. The scope of some catalytic systems can be limited.[10]
-
For initial lab-scale synthesis where reliability is key, a coupling reagent is often the best starting point. For process development and scale-up, a catalytic approach is highly desirable.
Q3: Are there any "green" catalyst options available?
A3: Yes, the development of greener catalytic methods for amide synthesis is a major area of research. Boric acid and simple boronic acids are often highlighted for their low toxicity and cost.[12] Additionally, enzymatic catalysis represents an inherently green approach, operating in aqueous systems under mild conditions.[14]
Data Presentation: Comparison of Common Catalytic Systems
| Catalyst/Reagent | Class | Typical Loading | Common Solvents | Temperature (°C) | Key Advantages | Key Disadvantages |
| EDC/HOBt | Carbodiimide | 1.1 - 1.5 eq. | DCM, DMF | 0 - 25 | High yield, water-soluble byproduct | Stoichiometric waste |
| HATU/DIPEA | Aminium Salt | 1.1 - 1.5 eq. | DMF, ACN | 0 - 25 | Very fast, low racemization | Expensive, stoichiometric waste |
| SOCl₂ | Acyl Halide Formation | 1.2 - 2.0 eq. | Toluene, neat | Reflux | Inexpensive, highly reactive | Generates HCl, harsh conditions |
| Phenylboronic Acid | Organocatalyst | 5 - 10 mol% | Toluene, Xylene | 80 - 110 | Catalytic, good atom economy | Requires water removal |
| ZrCl₄ | Transition Metal | 5 - 10 mol% | Toluene | 100 - 110 | Effective catalytic option | Moisture sensitive |
Experimental Protocols & Visualizations
Workflow for Catalyst Screening
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for your synthesis.
Caption: A decision workflow for catalyst selection and optimization.
Mechanism: Amide Formation via Carbodiimide (EDC)
This diagram illustrates the activation of the carboxylic acid by EDC, followed by nucleophilic attack from the amine.
Caption: Mechanism of EDC-mediated amide bond formation.
Protocol: Catalytic Amidation using Phenylboronic Acid
This protocol provides a starting point for the direct catalytic synthesis.
Materials:
-
3-Nitrobenzoic acid (1 eq.)
-
4-Aminophenol (1 eq.)
-
Phenylboronic acid (0.1 eq.)
-
Toluene
-
Molecular Sieves (4Å, activated) or Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer (and a Dean-Stark trap if used), add 3-nitrobenzoic acid, 4-aminophenol, and phenylboronic acid.
-
Add toluene to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
If using molecular sieves, add them to the flask (approx. 1g per 10 mmol of limiting reagent).
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves (if used).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(4-Hydroxyphenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Amidation [catalyticamidation.info]
- 11. books.rsc.org [books.rsc.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. growingscience.com [growingscience.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
Technical Guide: LC-MS/MS Fragmentation Dynamics of N-(4-hydroxyphenyl)-3-nitrobenzamide
The following technical guide provides an in-depth analysis of the LC-MS/MS fragmentation dynamics of N-(4-hydroxyphenyl)-3-nitrobenzamide . This guide is structured to assist analytical chemists and drug metabolism researchers in optimizing detection methods and elucidating structural isomers.
Executive Summary & Compound Profile
This compound (C₁₃H₁₀N₂O₄, MW 258.06) represents a classic chemotype found in drug impurities, metabolic intermediates (e.g., amide hydrolysis of nitro-drugs), and synthetic scaffolds. Its structure combines an electron-withdrawing 3-nitrobenzoyl moiety and an electron-donating 4-hydroxyaniline group linked by a labile amide bond.
Successful analysis requires distinguishing this compound from its structural isomers (e.g., ortho- or para-nitro variants) and optimizing ionization polarity. This guide compares the two primary ionization modes—Positive (ESI+) and Negative (ESI-) —and details the fragmentation mechanisms required for confident identification.[1]
Chemical Properties Table
| Property | Value | significance in LC-MS |
| Monoisotopic Mass | 258.064 Da | Baseline for precursor ion selection. |
| [M+H]⁺ | 259.07 Da | Target for ESI+ (Amide protonation). |
| [M-H]⁻ | 257.06 Da | Target for ESI- (Phenolic deprotonation). |
| LogP | ~2.1 (Predicted) | Elutes in mid-range of Reverse Phase (C18). |
| pKa (Phenol) | ~9.5 | Ionizes efficiently in basic mobile phases (ESI-). |
Comparative Methodology: ESI+ vs. ESI-
Unlike rigid templates, this guide evaluates the "performance" of the analyte under competing ionization modes.[2] The choice of polarity dictates the sensitivity and the richness of the structural information obtained.
Performance Matrix: Mode Selection
| Feature | Method A: ESI Positive (+) | Method B: ESI Negative (-) | Verdict |
| Ionization Site | Amide Oxygen / Nitrogen | Phenolic Hydroxyl | ESI- is more site-specific. |
| Sensitivity | Moderate. Competing protonation sites. | High. Phenols ionize exceptionally well in ESI-. | ESI- preferred for trace quantification. |
| Fragmentation | Rich. Produces diagnostic acylium ions and amine fragments. | Conservative. Often dominated by simple neutral losses (NO₂, H₂O). | ESI+ preferred for structural elucidation. |
| Background Noise | Higher (Adducts: Na⁺, K⁺, NH₄⁺). | Lower (Cleaner baseline). | ESI- preferred for complex matrices. |
Expert Insight (Causality)
-
Why ESI+? The amide bond is susceptible to protonation, facilitating Charge-Remote Fragmentation (CRF) and inductive cleavage. This mode is essential when proving the structure of the benzoyl core.
-
Why ESI-? The acidity of the para-hydroxyl group allows for facile deprotonation. If your goal is sub-nanogram quantification in plasma (drug development context), ESI- often yields a 5-10x signal-to-noise improvement over ESI+ for phenols.
Deep Dive: Fragmentation Pathways (ESI+)
The positive mode fragmentation is governed by the stability of the acylium ion and the aniline leaving group.
Pathway A: Amide Bond Cleavage (Primary)
The most abundant transition involves the cleavage of the amide C-N bond.
-
Precursor: [M+H]⁺ (m/z 259.07).
-
Mechanism: Protonation of the amide oxygen weakens the C-N bond.
-
Product 1 (Acylium Ion): 3-nitrobenzoyl cation (m/z 150.02).
-
Significance: Confirms the "left" side of the molecule (the nitrobenzoic acid derivative).
-
-
Product 2 (Amine Ion): 4-hydroxyaniline cation (m/z 110.06).
-
Observation: Often seen as a neutral loss (109 Da) if the charge remains on the benzoyl fragment, but can appear as a distinct ion at high collision energies.
-
Pathway B: Nitro Group Degradation
Nitroaromatics undergo characteristic neutral losses, serving as a "fingerprint" for the 3-nitro substituent.
-
Precursor: m/z 150.02 (3-nitrobenzoyl cation).
-
Loss of NO (30 Da): Yields m/z 120. This involves a nitro-nitrite rearrangement followed by radical cleavage.
-
Loss of NO₂ (46 Da): Yields m/z 104 (benzoyl cation).
Pathway C: Phenolic Ring Fragmentation
If the charge is retained on the amine fragment (m/z 110):
-
Loss of CO (28 Da): Characteristic of phenols, yielding m/z 82 (pyridinium-like radical cation).
-
Loss of NH₃ (17 Da): Yields m/z 93 (hydroxyphenyl cation).
Visualization: Fragmentation Logic Tree
The following diagram illustrates the ESI+ fragmentation pathway, utilizing color coding to distinguish between precursor ions, primary fragments, and secondary degradation products.
Caption: ESI+ Fragmentation Tree for this compound showing primary amide scission and secondary nitro/phenolic losses.
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data (E-E-A-T), follow this step-by-step optimization protocol. This workflow is designed to validate the transition from "predicted" to "observed" data.
Step 1: Source Optimization (Infusion)
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Flow Rate: 10 µL/min (Syringe Pump).
-
Validation Check:
-
Scan m/z 100–400.
-
Verify [M+H]⁺ at 259.1.
-
Self-Correction: If [M+Na]⁺ (281.1) is dominant, increase source temperature or declustering potential to destabilize adducts.
-
Step 2: Collision Energy (CE) Ramping
Perform a "breakdown curve" analysis to determine the optimal CE for each transition.
-
Low Energy (10-20 eV): Isolate m/z 259.07. Look for the survival of the parent ion.
-
Medium Energy (25-35 eV): The 150.02 (Acylium) peak should maximize. This is your Quantifier (Quant) ion.
-
High Energy (40-60 eV): The 120.02 and 104.02 peaks appear. These are your Qualifier (Qual) ions.
Step 3: Isomer Differentiation
-
Challenge: Distinguishing 3-nitro (meta) from 4-nitro (para).
-
Solution: Meta-substituted nitro compounds typically show simpler fragmentation. Ortho-isomers often exhibit a distinct "Ortho Effect" (transfer of H from amide to nitro), leading to a prominent [M-OH]⁺ loss (m/z 242) which is absent or very weak in the 3-nitro isomer described here.
References & Authoritative Grounding
-
Fragmentation of Nitroaromatics:
-
Source: Yinon, J. (Ed.). (2013). Forensic and Environmental Detection of Explosives.
-
Relevance: Establishes the mechanism for NO and NO₂ loss in nitro-compounds.
-
Link:
-
-
Amide Bond Cleavage Mechanisms:
-
Source: Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
Relevance: Validates the acylium ion formation as the base peak in benzamide MS/MS.
-
Link:
-
-
ESI-MS of Phenolic Compounds:
-
Source: Cech, N. B., & Enke, C. G. (2001). "Practical implications of some recent studies in electrospray ionization fundamentals." Mass Spectrometry Reviews.
-
Relevance: Explains the sensitivity advantage of ESI- for phenols (pKa driven ionization).
-
Link:
-
-
PubChem Compound Summary:
-
Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5136620 (Isomer Analog).
-
Link:
-
Sources
Technical Assessment: Structural Characterization & Synthetic Efficiency of N-(4-hydroxyphenyl)-3-nitrobenzamide
The following guide provides an in-depth technical assessment of N-(4-hydroxyphenyl)-3-nitrobenzamide (CAS: 313241-45-1). This document is structured to assist researchers in the synthesis, purification, and rigorous structural validation of this compound, comparing its production and analysis against common alternatives.
Executive Summary
This compound is a diaryl amide featuring a meta-nitro group on the benzoyl ring and a para-hydroxyl group on the aniline ring.[1][2] It serves as a critical intermediate in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors and anthelmintic agents (analogous to Niclosamide).[1][2]
This guide compares the two primary synthetic routes—Acyl Chloride Activation vs. Carbodiimide Coupling —and establishes a "Gold Standard" characterization profile to distinguish this compound from its positional isomers (e.g., the para-nitro analog).
Key Performance Indicators (KPIs)
| Metric | Acyl Chloride Method (Method A) | Carbodiimide Coupling (Method B) |
| Reaction Time | < 2 Hours | 12–24 Hours |
| Typical Yield | 85–92% | 65–75% |
| Purification | Precipitation/Wash (High Efficiency) | Column Chromatography often required |
| Atom Economy | Moderate (HCl byproduct) | Low (Urea byproducts) |
Synthetic Route Comparison
To ensure high purity for biological screening, the choice of synthesis is critical.
Method A: Schotten-Baumann Conditions (Recommended)
This method utilizes 3-nitrobenzoyl chloride and 4-aminophenol .[1][2]
-
Mechanism: Nucleophilic acyl substitution.
-
Why it wins: The high reactivity of the acid chloride drives the reaction to completion rapidly. The byproduct (HCl) is easily scavenged by a base (Pyridine or
), and the product typically precipitates out of the reaction mixture (DCM or THF), simplifying workup.
Method B: EDC/HOBt Coupling
This method utilizes 3-nitrobenzoic acid , 4-aminophenol , EDC , and HOBt .[1][2]
-
Mechanism: Formation of an active ester intermediate.[3]
-
Drawbacks: The phenolic hydroxyl group can compete as a nucleophile (esterification vs. amidation), leading to side products. Removal of urea byproducts (from EDC) often requires chromatography, which is inefficient for scale-up.[2]
Workflow Visualization
The following diagram outlines the optimized workflow for Method A, ensuring the removal of the O-acylated side product (ester) which can occur if the base concentration is not controlled.
Figure 1: Optimized synthetic workflow for the Acyl Chloride method, prioritizing the removal of unreacted starting materials via solubility differences.
Structural Characterization Profile
Accurate characterization is required to distinguish the meta-nitro substitution from the para-nitro isomer, a common impurity if the starting material is impure.[1][2]
Nuclear Magnetic Resonance (NMR) Analysis
The 1H NMR spectrum in DMSO-d6 is the definitive fingerprint.[1][2]
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Amide -NH- | 10.35 – 10.50 | Singlet (Broad) | Disappears with |
| Phenolic -OH | 9.25 – 9.40 | Singlet (Broad) | Distinct from amide; exchangeable.[1][2] |
| Ar-H (C2' - Nitro) | 8.70 – 8.80 | Singlet (t) | Key Identifier: The isolated proton between Nitro and Carbonyl.[1][2] |
| Ar-H (C4'/C6') | 8.35 – 8.45 | Doublets | Ortho to nitro group.[1][2] |
| Ar-H (C5') | 7.75 – 7.85 | Triplet | Meta to nitro; often overlaps.[1][2] |
| Ar-H (Phenol Ring) | 7.55 (d) / 6.75 (d) | AA'BB' System | Classic para-substituted pattern.[1][2] |
Performance Insight:
-
Isomer Differentiation: The meta-isomer (target) shows a distinct singlet at ~8.75 ppm.[2] The para-isomer (N-(4-hydroxyphenyl)-4-nitrobenzamide) lacks this singlet and instead shows a symmetric AA'BB' pattern for the nitro ring (two doublets at ~8.3 and ~8.0 ppm).[1][2]
Infrared Spectroscopy (FT-IR)
IR is useful for rapid quality control (QC) to confirm the amide bond formation and the presence of the nitro group.[1][2]
-
Amide I (C=O): 1640–1660 cm⁻¹ (Strong).
-
Amide II (N-H bend): 1530–1550 cm⁻¹.
-
Nitro (
): Two bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[2] -
Hydroxyl (O-H): Broad band centered at 3200–3400 cm⁻¹ (hydrogen bonded).
Analytical Logic Tree
The following diagram illustrates the logic flow for confirming the structure and rejecting isomers.
Figure 2: Decision matrix for structural validation using 1H NMR spectral features.
Detailed Experimental Protocol
Objective: Synthesis of this compound via Acid Chloride Method.
Materials
Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.09 g, 10 mmol) in anhydrous THF (20 mL).
-
Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and cool the solution to 0°C using an ice bath. Note: The solution may darken slightly due to oxidation of the aminophenol; work quickly or under
. -
Acylation: Dropwise, add a solution of 3-nitrobenzoyl chloride (1.85 g, 10 mmol) in THF (10 mL) over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A heavy precipitate (Triethylamine hydrochloride) will form.
-
Quench & Precipitation: Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a yellow/beige solid.
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing (Critical Step):
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted aminophenol.
-
Wash with Saturated
(2 x 10 mL) to remove unreacted benzoic acid. -
Wash with Cold Water to remove salts.
-
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
-
Recrystallization (Optional): If purity is <98% by HPLC, recrystallize from Ethanol/Water (9:1).
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.[2] Link[1][2]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link[1][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5136620, N-(4-hydroxyphenyl)-4-nitrobenzamide (Isomer Comparison Data). Retrieved from [1][2][5]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[2] Link[1][2]
Sources
- 1. 3-NITROBENZAMIDE(645-09-0) 1H NMR spectrum [chemicalbook.com]
- 2. 3-NITROBENZAMIDE(645-09-0) IR Spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. N-(4-hydroxyphenyl)-4-nitrobenzamide | C13H10N2O4 | CID 5136620 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
